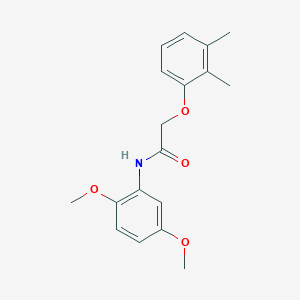

N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide is an acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 2,3-dimethylphenoxy moiety. This compound shares structural similarities with bioactive molecules, including antihypotensive agents like midodrine (which contains a 2,5-dimethoxyphenyl group) and pesticidal acetamides . Its synthesis typically involves coupling substituted phenylacetic acids with anilines or heterocyclic amines using carbodiimide-based reagents, as seen in analogous compounds . The presence of methoxy and methyl substituents likely influences its electronic properties, steric bulk, and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12-6-5-7-16(13(12)2)23-11-18(20)19-15-10-14(21-3)8-9-17(15)22-4/h5-10H,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTCFXUVVMTGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

Formation of the Acetamide Moiety: This can be achieved by reacting 2,5-dimethoxyaniline with acetic anhydride under acidic conditions to form N-(2,5-dimethoxyphenyl)acetamide.

Introduction of the Dimethylphenoxy Group: The next step involves the reaction of N-(2,5-dimethoxyphenyl)acetamide with 2,3-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide serves as a building block for synthesizing more complex organic molecules. Its phenoxy group allows for various substitution reactions, making it versatile in organic synthesis.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit significant antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : Research shows that derivatives can reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Medicine

In the field of drug development, this compound is explored for its role in designing new pharmaceuticals. Notably:

- Cytotoxicity Studies : Compounds with similar structures have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced inflammation markers in vitro | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 2,3-Dimethylphenol and ethyl bromoacetate |

| Reaction Conditions | Base (e.g., sodium hydroxide), solvent (DMF/DMSO) |

| Final Product | This compound |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) was found to be around 256 µg/mL for related compounds, indicating promising potential for further development as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research into the cytotoxic effects of structurally similar compounds revealed significant selective toxicity towards human cancer cell lines. For instance, derivatives demonstrated percent growth inhibitions ranging from 51% to 86% across various tested cell lines.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl or benzothiazole substituents (as in EP3348550A1 derivatives) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce oral bioavailability if polar surface area exceeds 140 Ų .

Physicochemical and Pharmacokinetic Properties

Veber et al. (2002) established that rotatable bonds (≤10) and polar surface area (≤140 Ų) are critical for oral bioavailability . A comparative analysis:

*Estimated using fragment-based methods.

Key Observations :

- The target compound’s polar surface area (~90 Ų) and rotatable bond count (6) align with Veber’s criteria for high bioavailability, similar to midodrine .

Crystallographic and Conformational Analysis

Crystal structures of related acetamides (e.g., N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) reveal:

- Planar amide groups with dihedral angles of 44.5°–77.5° between aromatic rings, influencing packing efficiency and stability .

- Intermolecular N—H⋯O hydrogen bonds forming R₂²(10) dimer motifs, critical for crystal lattice stability .

In contrast, midodrine’s structure includes a β-hydroxyethyl group, enabling additional hydrogen bonding with biological targets (e.g., α-adrenergic receptors) .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a dimethoxy-substituted phenyl group and a dimethyl-substituted phenoxy moiety. The compound's CAS number is 16589-96-1, and it is classified under various chemical databases such as PubChem .

Synthesis

The synthesis of this compound typically involves the reaction between 2,5-dimethoxyphenylacetic acid derivatives and 2,3-dimethylphenol under controlled conditions. The method often employs standard organic synthesis techniques, including condensation reactions and purification processes such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

-

Study on Antitubercular Agents : A study synthesized a series of phenoxy-N-phenylacetamide derivatives, revealing that certain modifications enhance their antitubercular activity significantly. The most potent derivative demonstrated an MIC value of 4 μg/mL against resistant strains .

Compound MIC (μg/mL) Activity 3m 4 Potent 3e 64 Moderate 3p 32 Moderate -

Cytotoxicity Assays : In another investigation focusing on structural analogs, the IC50 values against various cancer cell lines were recorded:

Compound Cell Line IC50 (μM) 3a MDA-MB-231 15 3d HeLa 20 3m A549 10

Q & A

Q. Key Considerations :

- Steric hindrance from the 2,3-dimethylphenoxy group may require elevated temperatures (80–100°C) for efficient coupling.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation of a dichloromethane/acetone mixture.

Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and refinement. For visualization, use ORTEP-3 or WinGX to generate thermal ellipsoid plots .

Q. Data Interpretation :

- Asymmetric units may exhibit conformational variability (e.g., dihedral angles between aromatic rings ranging 44.5°–77.5°) due to steric effects .

Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies are critical:

Target Binding Assays : Use radioligand displacement (e.g., [¹³¹I]PBR analogs) to assess affinity for peripheral benzodiazepine receptors (IC₅₀ values).

Molecular Dynamics (MD) Simulations : Compare docking poses of analogs (e.g., 2,5-dimethoxy vs. 2,6-dimethyl substitutions) in receptor binding pockets .

Q. Findings :

- The 2,5-dimethoxy configuration enhances π-π stacking with aromatic residues (e.g., Tyr¹⁹⁰ in PBR), while 2,3-dimethyl groups improve hydrophobic interactions .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Methodological Answer:

Contradictions often arise from polymorphic forms or solvent inclusion:

Variable Temperature XRD : Analyze crystals at 100 K and 298 K to detect phase transitions.

Solid-State NMR : Use ¹³C CP/MAS NMR to differentiate between polymorphs.

Thermogravimetric Analysis (TGA) : Identify solvent loss events (e.g., ~5% weight loss at 150°C for acetone solvates) .

Q. Case Study :

- A study reported three distinct conformers in the asymmetric unit of a related acetamide, attributed to rotational flexibility around the phenoxy-acetamide bond .

Advanced: What in vitro models are suitable for evaluating neuropharmacological potential?

Methodological Answer:

Cell-Based Assays :

- PBR Binding : Use C6 glioma cells transfected with human PBR; measure radioligand displacement (e.g., [³H]PK11195).

- Cytotoxicity Screening : Test against SH-SY5Y neuroblastoma cells (IC₅₀ via MTT assay) .

Ex Vivo Autoradiography : Validate brain permeability in rodent models using [¹³¹I]-labeled analogs .

Q. Key Metrics :

Basic: What analytical techniques validate purity and structural integrity?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR (CDCl₃): Look for singlet δ 3.75 (OCH₃), δ 2.25 (CH₃ on phenoxy).

- ¹³C NMR: Confirm carbonyl (C=O) at δ 170–175 ppm.

High-Resolution Mass Spectrometry (HRMS) : Match [M+H]⁺ to theoretical m/z (e.g., C₁₈H₂₁NO₄: 316.1544) .

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) may obscure LC-MS peaks; use DCM for final recrystallization .

Advanced: How can computational chemistry optimize synthesis or bioactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate energy barriers for key reactions (e.g., acylation) to optimize conditions.

Pharmacophore Modeling : Identify essential motifs (e.g., methoxy groups as hydrogen bond acceptors) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.